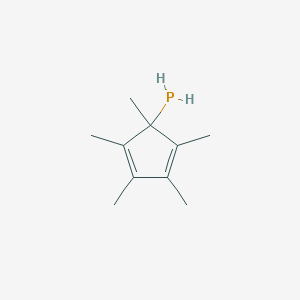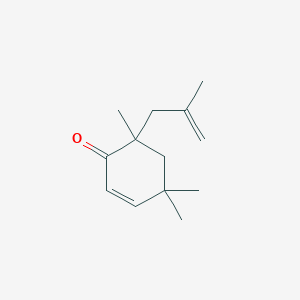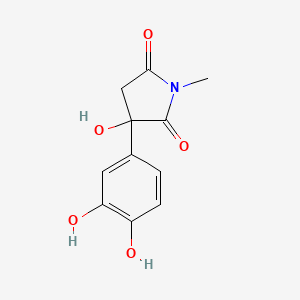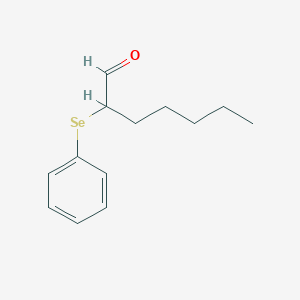
Heptanal, 2-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanal, 2-(phenylseleno)- is an organic compound that belongs to the class of α-phenylseleno aldehydes. This compound is characterized by the presence of a phenylseleno group attached to the second carbon of heptanal. It is a colorless to pale yellow liquid with a distinctive odor and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptanal, 2-(phenylseleno)- can be synthesized through several methods. One common method involves the reaction of heptanal with diphenyl diselenide in the presence of a base such as potassium phosphate (K3PO4). This reaction typically occurs under mild conditions and results in the formation of the desired α-phenylseleno aldehyde .
Industrial Production Methods: Industrial production of heptanal, 2-(phenylseleno)- often involves the use of electrophilic organoselenium reagents such as phenylselenyl chloride (PhSeCl) or N-(phenylseleno)phthalimide (NPSP). These reagents react with heptanal or its derivatives to produce the target compound in good yields .
Chemical Reactions Analysis
Types of Reactions: Heptanal, 2-(phenylseleno)- undergoes various chemical reactions, including:
Reduction: Reduction of the phenylseleno group can lead to the formation of the corresponding alcohol.
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: α,β-unsaturated carbonyl compounds.
Reduction: Corresponding alcohols.
Substitution: Various substituted aldehydes and ketones.
Scientific Research Applications
Heptanal, 2-(phenylseleno)- has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its distinctive odor.
Mechanism of Action
The mechanism of action of heptanal, 2-(phenylseleno)- involves its interaction with various molecular targets and pathways. For example, its antifungal activity is attributed to its ability to induce oxidative stress in fungal cells, leading to cell wall and plasma membrane damage, accumulation of reactive oxygen species (ROS), and disruption of energy metabolism . This results in the inhibition of fungal growth and spore germination.
Comparison with Similar Compounds
Heptanal: A simple aldehyde with a similar structure but lacking the phenylseleno group.
2-Phenylselenoacetaldehyde: Another α-phenylseleno aldehyde with a shorter carbon chain.
2-Phenylselenopropanal: Similar to heptanal, 2-(phenylseleno)- but with a propanal backbone.
Uniqueness: Heptanal, 2-(phenylseleno)- is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
61759-16-8 |
|---|---|
Molecular Formula |
C13H18OSe |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-phenylselanylheptanal |
InChI |
InChI=1S/C13H18OSe/c1-2-3-5-10-13(11-14)15-12-8-6-4-7-9-12/h4,6-9,11,13H,2-3,5,10H2,1H3 |
InChI Key |
ZTMSKOFPWAQQEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=O)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


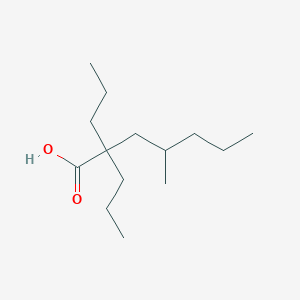
![6-Chloro-2-ethyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B14541241.png)
![2-{[(2,4-Dinitrophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14541242.png)
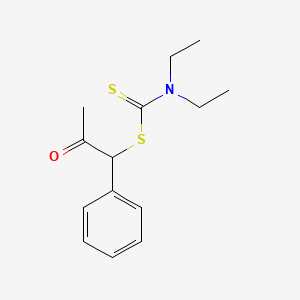
![N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(morpholin-4-yl)acetamide](/img/structure/B14541268.png)
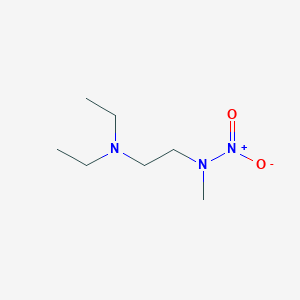
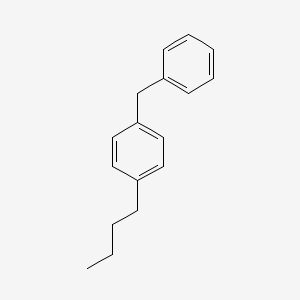
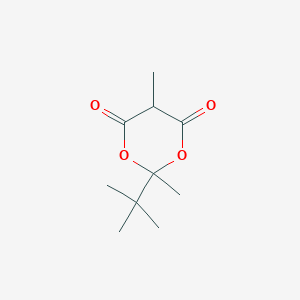
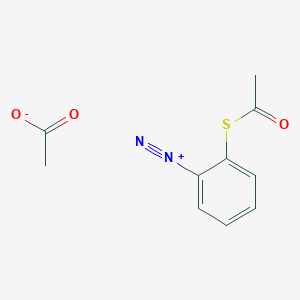
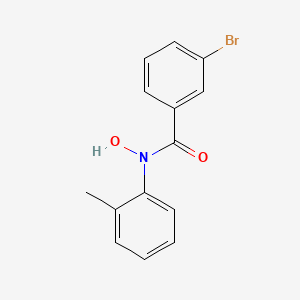
oxophosphanium](/img/structure/B14541297.png)
